2-Methyl-2-phenylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-methyl-2-phenylpropan-1-ol has been explored through various chemical pathways. One notable method involves the phase-transfer catalyzed reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide, achieving a yield of 68.7% under optimized conditions (Jia Yun-hong, 2010). Additionally, the enzymatic synthesis pathway has demonstrated the selective production of stereoisomers of related compounds, highlighting the versatility of synthetic approaches (D. Kihumbu et al., 2002).
Molecular Structure Analysis
The conformation of 1-alkyl-2-phenylpropan-1-ols, closely related to 2-methyl-2-phenylpropan-1-ol, has been studied using ab initio MO calculations, revealing the significance of CH/π and OH/π hydrogen bonds in determining the molecule's most populated rotamers (O. Takahashi et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-methyl-2-phenylpropan-1-ol and its derivatives span a range of transformations, including hydrocarbonylation processes that yield butane-1,4-diol and 2-methylpropan-1-ol under specific catalyst conditions (Michael C. Simpson et al., 1996). The reactivity and mechanistic aspects of such reactions contribute significantly to understanding the compound's chemical properties.
Physical Properties Analysis
The physical properties of 2-methyl-2-phenylpropan-1-ol, such as boiling point, melting point, and solubility, are crucial for its application in synthetic chemistry. However, specific data on these properties require further literature review and are not directly available from the cited research.
Chemical Properties Analysis
2-Methyl-2-phenylpropan-1-ol exhibits a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in enzyme-catalyzed reactions. The engineered synthesis of related compounds, like isobutanol, demonstrates the potential for bio-based production methods achieving high yields and selectivity (S. Bastian et al., 2011).
Scientific Research Applications
Scientific Field
Application Summary
2-Methyl-1-phenylpropan-1-ol is used in the bioreduction of prochiral ketones, which are potentially beneficial precursors for producing many biologically active compounds and natural products .
Methods and Procedures
The bioreduction process was optimized using an I-optimal design-based model to adjust culture parameters such as temperature, pH, incubation period, and agitation speed. The biocatalyst used was Lactobacillus fermentum BY35 .
Results and Outcomes
The optimum settings of the four culture parameters and the conversion rate (cr) and enantiomeric excess (ee) values were found using the proposed optimization model as follows: pH=6.5, temperature=25 °C, incubation period=38.5 h, agitation speed=200 rpm, the ee value=98.78%, and the cr value=98.92%. After the validation of the process, the cr and ee values were found to be >99% and >99%, respectively .
Preparation of 2-methyl-1-phenyl-2-propyl bromide
Scientific Field
Application Summary
2-Methyl-1-phenyl-2-propanol is used in the preparation of 2-methyl-1-phenyl-2-propyl bromide .
Methods and Procedures
The specific methods and procedures for this application are not provided in the source .
Results and Outcomes
The specific results and outcomes for this application are not provided in the source .
Preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol
Scientific Field
Application Summary
2-Methyl-1-phenyl-2-propanol is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol .
Methods and Procedures
The specific methods and procedures for this application are not provided in the source .
Results and Outcomes
The specific results and outcomes for this application are not provided in the source .
Confection of Floral Essences
Scientific Field
Application Summary
2-Methyl-1-phenyl-2-propanol is used in confecting floral essences, such as lily, narcissus, jasmine and keiskei and other advanced floral essences .
Methods and Procedures
The specific methods and procedures for this application are not provided in the source .
Results and Outcomes
The specific results and outcomes for this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCENGNXWPDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277149 | |
Record name | 2-methyl-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropan-1-ol | |
CAS RN |
2173-69-5 | |
Record name | β,β-Dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methyl-2-phenyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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